![molecular formula C17H19NO3S B11169365 2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11169365.png)
2-(benzylsulfonyl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of 3,4-dimethylaniline with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
- N-(3,5-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-9-16(10-14(13)2)18-17(19)12-22(20,21)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) |
InChI Key |
ZCFVZIJLBIDCJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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